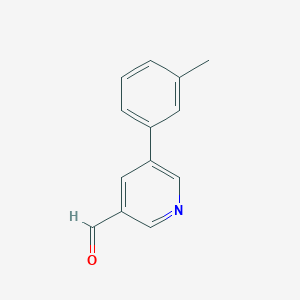

5-(m-Tolyl)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(m-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.24 and contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .

Synthesis Analysis

The synthesis of 5-(m-Tolyl)nicotinaldehyde and its derivatives has been reported in the literature . The synthesis involves the use of morpholine as a catalyst and is carried out in two steps, yielding moderate to good results .Molecular Structure Analysis

The molecular structure of 5-(m-Tolyl)nicotinaldehyde consists of 26 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 1 aldehyde (aromatic) and 1 Pyridine .Wissenschaftliche Forschungsanwendungen

Cancer Research Leukemia

“5-(m-Tolyl)nicotinaldehyde” has been studied for its potential role in cancer research, particularly concerning leukemia. Supplementation with this compound can replenish intracellular NAD levels in leukemia cells treated with the NAMPT inhibitor APO866. This helps prevent APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion. NAD biosynthesis from “5-(m-Tolyl)nicotinaldehyde” depends on NAPRT and occurs via the Preiss–Handler pathway .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-(m-Tolyl)nicotinaldehyde is Nicotinamidase , an enzyme found in human leukemia cells . This enzyme plays a crucial role in the NAD (Nicotinamide Adenine Dinucleotide) biosynthesis pathway, which is essential for cellular metabolism and energy production .

Mode of Action

This interaction and the resulting changes in the NAD biosynthesis pathway are believed to have significant effects on the metabolism and proliferation of cells .

Biochemical Pathways

5-(m-Tolyl)nicotinaldehyde affects the NAD biosynthesis pathway, specifically through the Preiss-Handler pathway . This pathway is one of the key routes for the synthesis of NAD, a crucial coenzyme in cellular metabolism . The compound’s influence on this pathway can have downstream effects on various metabolic processes within the cell .

Pharmacokinetics

It is known that the compound can replenish the intracellular nad level in leukemia cells . This suggests that it is absorbed and distributed within the cells, where it can exert its effects .

Result of Action

The action of 5-(m-Tolyl)nicotinaldehyde results in the replenishment of the intracellular NAD level in leukemia cells . This can prevent oxidative stress, mitochondrial dysfunction, and ATP depletion induced by NAMPT inhibitors . These molecular and cellular effects can have significant implications for the metabolism and proliferation of the cells .

Action Environment

The action, efficacy, and stability of 5-(m-Tolyl)nicotinaldehyde can be influenced by various environmental factors. For instance, the availability of the compound in the tumor environment can fully blunt the antitumor activity of NAMPT inhibitors

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZNYANYLFRDHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646988 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(m-Tolyl)nicotinaldehyde | |

CAS RN |

887973-66-2 |

Source

|

| Record name | 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.